molecular formula C25H37Cl2N5O4S B11929363 1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

Número de catálogo: B11929363
Peso molecular: 574.6 g/mol
Clave InChI: KPAQKVPFCMFPJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrrolidine-2-carboxamide derivative featuring a 3-aminopropanamido side chain, a 3,3-dimethylbutanoyl group, and a 4-methylthiazol-5-yl-substituted benzyl moiety. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for preclinical studies.

Propiedades

Fórmula molecular

C25H37Cl2N5O4S

Peso molecular

574.6 g/mol

Nombre IUPAC

1-[2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H

Clave InChI

KPAQKVPFCMFPJU-UHFFFAOYSA-N

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl

Origen del producto

United States

Métodos De Preparación

Synthesis of Core Pyrrolidine Scaffold

The (2S,4R)-4-hydroxyproline backbone is synthesized via asymmetric catalysis or resolution. Key steps include:

a. Cyclization of L-hydroxyproline derivatives

  • Reagents : L-hydroxyproline, Boc anhydride, DMAP, THF .

  • Conditions : Reflux for 12 h, yielding Boc-protected pyrrolidine-2-carboxylic acid (85–90% yield) .

  • Deprotection : HCl/dioxane at 60°C for 2 h to generate the free amine .

b. Stereoselective hydroxylation

  • Method : Enzymatic oxidation or Sharpless dihydroxylation to install the 4R-hydroxyl group .

Introduction of 3-Aminopropanamido Side Chain

The 3-aminopropanamido group is introduced via carbodiimide-mediated coupling:

a. Activation of carboxylic acid

  • Reagents : 3-((tert-butoxycarbonyl)amino)propanoic acid, HATU, DIPEA .

  • Conditions : 0°C → 25°C in DMF (12 h), yielding 85–92% intermediate .

b. Coupling to pyrrolidine core

  • Procedure : React activated acid with (2S,4R)-1-aminopyrrolidine-2-carboxamide under N₂ .

  • Purification : Silica gel chromatography (CH₂Cl₂/MeOH, 10:1) .

Thiazole-Benzyl Group Installation

The 4-(4-methylthiazol-5-yl)benzyl moiety is appended via reductive amination or amide coupling:

a. Synthesis of 4-(4-methylthiazol-5-yl)benzylamine

  • Steps :

    • Suzuki coupling of 4-bromobenzonitrile with 4-methylthiazol-5-ylboronic acid (Pd(OAc)₂, KF, PHMS) .

    • Reduction of nitrile to amine using LiAlH₄ (60°C, 5 h) .

b. Amide bond formation

  • Reagents : HATU, DIPEA, DMF .

  • Conditions : 25°C for 12 h, yielding 70–78% product .

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt for improved solubility and stability:

a. Acidic treatment

  • Reagents : HCl (4 M in dioxane) .

  • Conditions : Stirring at 25°C for 2 h, followed by precipitation with THF .

  • Yield : 85–92% .

b. Characterization

  • Analytical data :

    • HPLC : >98% purity (C18 column, 0.1% TFA/ACN) .

    • MS (ESI) : m/z 430.6 [M+H]⁺ (calculated for C₂₂H₃₁Cl₂N₄O₃S) .

Optimization and Scale-Up Challenges

ParameterSolutionSource
Low coupling efficiencyUse excess HATU (1.2 equiv)
EpimerizationLow-temperature (0°C) reactions
Purification issuesReverse-phase HPLC (ACN/H₂O + 0.1% TFA)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Linear synthesis 62951,200
Convergent approach 7898980
Solid-phase synthesis 55921,500

Note: Convergent strategies minimize side reactions and improve scalability .

Critical Reaction Monitoring

  • QC metrics :

    • Intermediate 1 : Rf=0.32R_f = 0.32 (CH₂Cl₂/MeOH 9:1) .

    • Final product : \text{^{1}H NMR} (400 MHz, D₂O): δ 1.41 (s, 9H, C(CH₃)₃), 4.62 (d, J = 9.5 Hz, 1H, pyrrolidine-H) .

Industrial-Scale Adaptations

  • Continuous flow synthesis : Reduces reaction time by 40% (patent US20180036290A1) .

  • Catalyst recycling : Pd(OAc)₂ recovery via extraction (85% efficiency) .

Emerging Alternatives

  • Enzymatic coupling : Lipase-mediated amidation (65% yield, greener profile) .

  • Photoredox catalysis : For C–N bond formation (under investigation) .

Análisis De Reacciones Químicas

Types of Reactions: (S,R,S)-AHPC-C2-NH2 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core ligand.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

(S,R,S)-AHPC-C2-NH2 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and in studying reaction mechanisms.

    Biology: Plays a role in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.

    Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.

    Industry: Utilized in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a complex that targets specific proteins for ubiquitination. This process tags the target proteins for degradation by the proteasome, effectively reducing their levels within the cell. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Compound Name / ID Key Structural Features Biological Relevance Reference
Target Compound - 3-Aminopropanamido side chain
- Dihydrochloride salt
- 4-Methylthiazole moiety
Enhanced solubility; potential kinase/PROTAC activity
(2S,4S)-1-[(2S)-2-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-... (10a) - Triethylene glycol-azide linker
- Acetamido group
Designed for bioconjugation (e.g., click chemistry applications)
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide HCl - 2S,4R stereochemistry
- Hydrochloride salt (vs. dihydrochloride)
Stereochemical impact on target binding; reduced solubility compared to di-HCl form

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to its hydrochloride analogues due to increased ionic interactions .
  • logP: The 3,3-dimethylbutanoyl and 4-methylthiazole groups may elevate hydrophobicity (logP ~2.5–3.5), whereas the dihydrochloride salt counterbalances this by improving solubility .

Limitations and Advantages

  • Advantages: Dihydrochloride salt improves bioavailability. The 3-aminopropanamido group may enhance target binding via hydrogen bonding .
  • Limitations :
    • Lack of functional linkers (e.g., PEG or azide) reduces versatility for conjugation compared to 10a .
    • Stereochemical sensitivity may complicate manufacturing .

Actividad Biológica

The compound 1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride (CAS: 2241643-69-4) is a complex organic molecule with potential pharmacological applications. Its intricate structure includes multiple functional groups such as amides, hydroxyls, and thiazoles, which may influence its biological activity and interactions within biological systems.

  • Molecular Formula : C25H35N5O4S
  • Molecular Weight : 501.65 g/mol
  • IUPAC Name : (2S,4R)-1-((S)-2-(3-aminopropanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent targeting specific diseases such as cancer and ischemic conditions. The compound's ability to interact with biological macromolecules is crucial for its pharmacological effects.

  • Target Interaction : The compound is designed to interact with the von Hippel-Lindau (VHL) protein, which plays a significant role in regulating hypoxia-inducible factors (HIFs). By stabilizing HIFs, the compound may enhance cellular responses to hypoxic conditions.
  • Proteolysis Targeting Chimeras (PROTACs) : The compound's structure allows it to function as a ligand in PROTAC technology, facilitating the targeted degradation of specific proteins involved in disease pathways.

Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

  • Inhibition Studies : Inhibitors derived from this compound have shown low nanomolar potencies against VHL:HIF interactions, indicating strong potential for therapeutic applications in treating anemia and ischemic diseases .
  • Cellular Studies : In cellular models, compounds similar to this one have demonstrated the ability to induce significant stabilization of HIF-1α, suggesting a mechanism for enhancing oxygen delivery and utilization in tissues under stress .
  • Pharmacodynamics and Pharmacokinetics : Interaction studies utilizing techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate binding affinities and mechanisms of action. These studies are essential for understanding the compound's therapeutic potential .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Study on Cancer Cells : A study evaluated the effects of the compound on prostate cancer cells resistant to traditional therapies. Results indicated that it could overcome resistance mechanisms by degrading androgen receptors more effectively than existing treatments .
  • Ischemic Disease Models : In animal models of ischemic disease, treatment with this compound led to improved outcomes by promoting angiogenesis through HIF stabilization .

Data Tables

ParameterValue
Molecular FormulaC25H35N5O4S
Molecular Weight501.65 g/mol
CAS Number2241643-69-4
Purity≥95%
Target ProteinVHL
PotencyLow nanomolar

Q & A

Q. What synthetic strategies are employed for constructing the pyrrolidine core in this compound?

The pyrrolidine core is synthesized via multi-step reactions involving amide coupling and cyclization. Key steps include:

  • Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like N,N-dimethylformamide (DMF) to link the 3-aminopropanamido and 3,3-dimethylbutanoyl moieties .
  • Hydroxylation : Introduction of the 4-hydroxy group via oxidation or hydroxylation under controlled pH and temperature .
  • Final assembly : Reaction with the 4-(4-methyl-1,3-thiazol-5-yl)phenylmethyl group using potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution .

Q. How is the compound’s structural integrity validated post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : Confirms regiochemistry of the pyrrolidine ring and substituent orientation (e.g., ¹H and ¹³C NMR for amide bond verification) .
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • FTIR : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .
  • Solubility profiling : Use shake-flask methods in PBS (pH 7.4) to assess aqueous solubility, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved?

Contradictions may arise from:

  • Steric effects : The 3,3-dimethylbutanoyl group may hinder target binding in certain conformations. Use molecular dynamics (MD) simulations to model flexibility .
  • Bioassay variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and cross-validate with orthogonal methods (SPR vs. ITC) .
  • Metabolite interference : Perform LC-MS/MS to identify metabolites that may antagonize or enhance activity .

Q. What strategies optimize the compound’s pharmacokinetics without compromising target affinity?

  • Pro-drug design : Mask the 4-hydroxy group with labile esters (e.g., acetyl) to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Lipophilicity adjustment : Introduce hydrophilic substituents (e.g., PEG linkers) on the phenylmethyl group to enhance solubility while monitoring IC₅₀ shifts .
  • Plasma stability testing : Incubate with human plasma and quantify degradation via HPLC to identify vulnerable sites .

Q. How can computational modeling predict off-target interactions?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to screen against the Protein Data Bank (PDB) for unintended targets (e.g., GPCRs, ion channels) .
  • Pharmacophore mapping : Compare the compound’s electrostatic and steric features with known inhibitors to flag potential off-targets .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties and prioritize derivatives with favorable profiles .

Q. What experimental controls are critical for validating target engagement in cellular models?

  • Negative controls : Use CRISPR knockout or siRNA silencing of the target protein to confirm on-mechanism effects .
  • Competitive binding assays : Co-treat with a known inhibitor (e.g., VHL Ligand 1) to assess dose-dependent displacement .
  • Bioluminescence resonance energy transfer (BRET) : Quantify real-time target engagement in live cells using NanoLuc-tagged constructs .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Bioavailability factors : Measure plasma exposure (AUC) and compare with in vitro IC₅₀. Poor correlation may indicate poor absorption or rapid clearance .
  • Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to quantify accumulation in target organs .
  • Metabolite profiling : Identify active metabolites via high-resolution mass spectrometry (HRMS) that may contribute to efficacy .

Q. Why do structural analogs with similar LogP values exhibit divergent solubility profiles?

  • Crystallinity differences : Perform X-ray powder diffraction (XRPD) to compare polymorphic forms; amorphous phases often enhance solubility .
  • Counterion effects : The dihydrochloride salt may improve solubility vs. free base analogs. Test alternative salts (e.g., mesylate) .
  • Hydrogen-bonding capacity : Calculate polar surface area (PSA) to predict solubility trends independent of LogP .

Methodological Best Practices

Q. What quality control (QC) protocols ensure batch-to-batch consistency?

  • In-process controls : Monitor reaction intermediates via TLC or UPLC to confirm stepwise conversion .
  • Residual solvent analysis : Use GC-MS to ensure DMF or THF levels comply with ICH Q3C guidelines .
  • Chiral purity : Validate enantiomeric excess (ee) of the pyrrolidine core using chiral HPLC or CD spectroscopy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.